REACTION_CXSMILES
|
CC(C)([O-])C.[K+].[C:7]([C:11]1[N:15]2[CH2:16][CH2:17][CH:18]([C:20]([O:22]CC)=O)[CH2:19][C:14]2=[N:13][N:12]=1)([CH3:10])([CH3:9])[CH3:8].[F:25][C:26]1[CH:35]=[CH:34][C:29]([C:30](=[N:32]O)[NH2:31])=[CH:28][CH:27]=1.C(=O)(O)[O-].[Na+]>O1CCCC1.[Cl-].[Na+].O>[C:7]([C:11]1[N:15]2[CH2:16][CH2:17][CH:18]([C:20]3[O:22][N:32]=[C:30]([C:29]4[CH:34]=[CH:35][C:26]([F:25])=[CH:27][CH:28]=4)[N:31]=3)[CH2:19][C:14]2=[N:13][N:12]=1)([CH3:8])([CH3:9])[CH3:10] |f:0.1,4.5,7.8.9|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
455 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1=NN=C2N1CCC(C2)C(=O)OCC
|
Name
|
|
Quantity
|
320 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C(N)=NO)C=C1
|
Name
|
|
Quantity
|
11 L
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
2.08 kg
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
6 L
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
brine
|
Quantity
|
2 L
|
Type
|
solvent
|
Smiles
|
[Cl-].[Na+].O
|
Type
|
CUSTOM
|
Details
|
Stir the reaction mixture for 16 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
Separate phases and extract aqueous phase with ethyl acetate (3×1 L)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Combine organics, dry over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CONCENTRATION
|
Details
|
concentrate to dryness under reduced pressure
|
Type
|
CUSTOM
|
Details
|
Purify the resulting residue by silica gel chromatography
|
Type
|
WASH
|
Details
|
eluting with ethyl acetate to ethyl acetate:methanol (9:1)
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C1=NN=C2N1CCC(C2)C2=NC(=NO2)C2=CC=C(C=C2)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 330 g | |
YIELD: CALCULATEDPERCENTYIELD | 53.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |